molecular formula C9H6N4O3S B5593035 3-nitro-N-1,3,4-thiadiazol-2-ylbenzamide

3-nitro-N-1,3,4-thiadiazol-2-ylbenzamide

Cat. No. B5593035
M. Wt: 250.24 g/mol
InChI Key: MEIANMMMYMSTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-nitro-N-1,3,4-thiadiazol-2-ylbenzamide and related compounds involves complex organic reactions that aim to integrate the thiadiazole ring with the benzamide structure, often requiring multiple steps to achieve the desired specificity and yield. Techniques such as the hetero Diels–Alder reaction, sulfinylation, and subsequent reactions have been employed to create bicyclic structures and derivatives (Hemming & Loukou, 2004). These synthetic routes highlight the challenges and innovations in constructing such complex molecules.

Scientific Research Applications

Anticonvulsant Activity

One notable application of derivatives of 1,3,4-thiadiazole is in the development of anticonvulsant drugs. A study highlighted the synthesis of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating high anticonvulsive activity compared to a classic drug, suggesting its potential for further preclinical studies. The research developed quality control methods for this compound, including identification, impurity determination, and quantitative analysis, which are crucial for the standardization of new medicinal substances (Sych et al., 2018).

Antibacterial and Antitumor Agents

The synthesis of metal complex derivatives of 1,3,4-thiadiazole has been explored for their antibacterial activity. These complexes demonstrated moderate activity against various bacterial strains, highlighting the potential for the development of new antibacterial agents (Yousif et al., 2017). Furthermore, novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects on human cancer cell lines, including chronic myelogenous leukemia. These compounds have shown promise as potent antitumor agents, especially against specific leukemia cell lines, offering a new direction for anticancer research (Altıntop et al., 2017).

Corrosion Inhibition

The application of 1,3,4-thiadiazole derivatives as corrosion inhibitors for mild steel in acidic solutions has been investigated. These studies provide insights into the mechanisms of corrosion inhibition and the potential for developing more effective corrosion-resistant materials (Bentiss et al., 2007).

properties

IUPAC Name

3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3S/c14-8(11-9-12-10-5-17-9)6-2-1-3-7(4-6)13(15)16/h1-5H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIANMMMYMSTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.